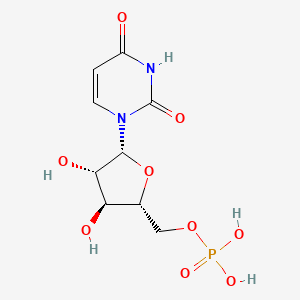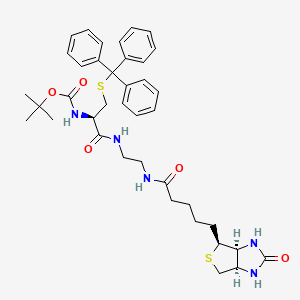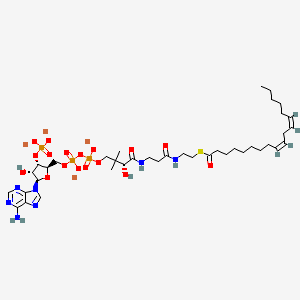![molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride CAS No. 1216562-43-4](/img/no-structure.png)
2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-dipyrido [1,2-a:3’2’-d]imidazole (ADI) is a heterocyclic amine that is found in meats and fish .
Synthesis Analysis
The synthesis of 2-Aminodipyrido [1,2-a:3’,2-D]imidazole Hydrochloride involves various chemical reactions. It has a molecular formula of C10H9ClN4 and a molecular weight of 220.66 g/mol . The compound is also known by other names such as 1,3,8-triazatricyclo [7.4.0.02,7]trideca-2 (7),3,5,8,10,12-hexaen-4-amine;hydrochloride .Molecular Structure Analysis
The molecular structure of 2-Aminodipyrido [1,2-a:3’,2-D]imidazole Hydrochloride can be represented by the InChI string: InChI=1S/C10H8N4.ClH/c11-8-5-4-7-10 (13-8)14-6-2-1-3-9 (14)12-7;/h1-6H, (H2,11,13);1H . The compound has a molecular formula of C10H9ClN4 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been found to be highly mutagenic in the Ames test .Physical And Chemical Properties Analysis
The compound has a melting point of 300°C and a boiling point of 308.15°C (rough estimate). Its density is estimated to be 1.2729 .Scientific Research Applications
Application in Cancer Research
Specific Scientific Field
Summary of the Application
“2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride” is used in cancer research to investigate the exposure of humans to carcinogenic heterocyclic amines .
Methods of Application
A high-performance liquid chromatography method was developed to detect this compound in biological samples. The plasma levels of the carcinogens in normal subjects were compared with those in uremic patients, in which a higher incidence of malignancy has been reported .
Results or Outcomes
The levels of this compound in the plasma of uremic patients before induction of hemodialysis treatment were significantly higher than in normal subjects. Approximately 10% of these carcinogens in the plasma of uremic patients could be removed by the first hemodialysis treatment. However, significant amounts of this compound were still detected in the plasma of all uremic patients even after 1 month of hemodialysis treatments. These results suggest that one of the excretory pathways of these carcinogens is via the kidney .
Application in Mutagenicity Testing
Specific Scientific Field
Summary of the Application
“2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride” is used in mutagenicity testing. It has been shown to be mutagenic in the Ames test .
Methods of Application
The Ames test is a widely employed method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. More specifically, it is a short-term bacterial reverse mutation assay specifically designed to detect a wide range of chemical substances that can produce genetic damage that leads to gene mutations .
Results or Outcomes
The compound was found to be mutagenic in Salmonella typhimurium in the presence of an exogenous metabolic system and in cultured mammalian cells. It also gave positive results in the wing spot test in Drosophila melanogaster .
Safety And Hazards
Future Directions
properties
CAS RN |
1216562-43-4 |
|---|---|
Product Name |
2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride |
Molecular Formula |
C₇¹³C₃H₉ClN₄ |
Molecular Weight |
223.64 |
synonyms |
Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












